molecular formula C9H10N6O B2841049 (E)-N,N-dimethyl-N'-(4-oxopteridin-3(4H)-yl)formimidamide CAS No. 683779-86-4

(E)-N,N-dimethyl-N'-(4-oxopteridin-3(4H)-yl)formimidamide

Cat. No.: B2841049
CAS No.: 683779-86-4
M. Wt: 218.22
InChI Key: DTVZOGZZCIOXBZ-AWNIVKPZSA-N
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Description

(E)-N,N-dimethyl-N’-(4-oxopteridin-3(4H)-yl)formimidamide is a synthetic organic compound that belongs to the class of pteridines Pteridines are heterocyclic compounds containing a pyrimidine ring fused to a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N,N-dimethyl-N’-(4-oxopteridin-3(4H)-yl)formimidamide typically involves the following steps:

    Formation of the pteridine core: This can be achieved through the condensation of appropriate precursors such as 2,4,5-triaminopyrimidine with formic acid or its derivatives.

    Introduction of the formimidamide group: This step involves the reaction of the pteridine core with N,N-dimethylformamide dimethyl acetal under acidic or basic conditions to introduce the formimidamide group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-N,N-dimethyl-N’-(4-oxopteridin-3(4H)-yl)formimidamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced pteridine derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield pteridine oxides, while substitution reactions could introduce various functional groups into the pteridine ring.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (E)-N,N-dimethyl-N’-(4-oxopteridin-3(4H)-yl)formimidamide involves its interaction with specific molecular targets and pathways. These could include:

    Enzyme inhibition: The compound might inhibit certain enzymes, affecting metabolic pathways.

    DNA/RNA interaction: It could bind to nucleic acids, influencing gene expression and protein synthesis.

    Receptor binding: The compound might interact with cellular receptors, modulating signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Pteridine derivatives: Compounds such as folic acid, biopterin, and lumazine share structural similarities with (E)-N,N-dimethyl-N’-(4-oxopteridin-3(4H)-yl)formimidamide.

    Formimidamide derivatives: Compounds like formimidoyl derivatives of other heterocycles.

Uniqueness

(E)-N,N-dimethyl-N’-(4-oxopteridin-3(4H)-yl)formimidamide is unique due to its specific combination of the pteridine core and the formimidamide group, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

N,N-dimethyl-N'-(4-oxopteridin-3-yl)methanimidamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N6O/c1-14(2)6-13-15-5-12-8-7(9(15)16)10-3-4-11-8/h3-6H,1-2H3/b13-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTVZOGZZCIOXBZ-AWNIVKPZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=NN1C=NC2=NC=CN=C2C1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=N/N1C=NC2=NC=CN=C2C1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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